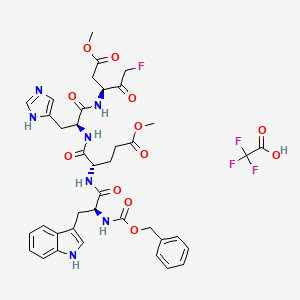
Cbz-Trp-Glu(OMe)-His-Asp(OMe)-CH2F.TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CASPASE-1 INHIBITOR TFA SALT is a synthetic compound designed to inhibit the activity of caspase-1, a cysteine protease involved in the inflammatory response and apoptosis. Caspase-1 plays a crucial role in the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) by cleaving their inactive precursors into active forms . The inhibition of caspase-1 is of significant interest in the treatment of various inflammatory and autoimmune diseases, as well as in the study of cell death mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CASPASE-1 INHIBITOR TFA SALT typically involves the use of peptide substrates that are modified to include a trifluoroacetate (TFA) salt. One common synthetic route involves the use of the peptide sequence YVAD (tyrosine-valine-alanine-aspartate) conjugated with a chloromethyl ketone (CMK) group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific reagents like trifluoroacetic acid (TFA) to achieve the desired salt form .
Industrial Production Methods: Industrial production of CASPASE-1 INHIBITOR TFA SALT involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the compound with high purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: CASPASE-1 INHIBITOR TFA SALT primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloromethyl ketone. It can also participate in hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can displace the chloromethyl group.
Hydrolysis Reactions: The compound can be hydrolyzed in the presence of water and a suitable catalyst, leading to the formation of carboxylic acids and other by-products.
Major Products Formed: The major products formed from these reactions include modified peptides and small molecules that retain the inhibitory activity against caspase-1. These products are often analyzed using techniques such as HPLC and mass spectrometry to confirm their structure and purity .
Aplicaciones Científicas De Investigación
CASPASE-1 INHIBITOR TFA SALT has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a tool to study the mechanisms of peptide synthesis and modification.
- Employed in the development of new synthetic methodologies for peptide-based inhibitors .
Biology:
- Utilized to investigate the role of caspase-1 in the inflammatory response and apoptosis.
- Helps in understanding the molecular mechanisms underlying various diseases, including autoimmune disorders and neurodegenerative diseases .
Medicine:
- Explored as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Investigated for its role in reducing the severity of sepsis and other systemic inflammatory conditions .
Industry:
- Applied in the development of diagnostic assays for detecting caspase-1 activity in biological samples.
- Used in the production of research reagents and kits for studying cell death and inflammation .
Mecanismo De Acción
CASPASE-1 INHIBITOR TFA SALT exerts its effects by binding to the active site of caspase-1, thereby preventing the cleavage of its substrates. The inhibitor forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition of the enzyme. This inhibition blocks the maturation of pro-inflammatory cytokines such as IL-1β and IL-18, thereby reducing inflammation and cell death .
Molecular Targets and Pathways:
Caspase-1: The primary target of the inhibitor, responsible for the cleavage of pro-inflammatory cytokines.
Inflammasomes: Multiprotein complexes that activate caspase-1 in response to pathogenic and danger signals.
Comparación Con Compuestos Similares
CASPASE-1 INHIBITOR TFA SALT is unique in its high specificity and potency against caspase-1 compared to other caspase inhibitors. Similar compounds include:
Ac-YVAD-cmk: Another potent and irreversible inhibitor of caspase-1, but with different peptide sequences and functional groups.
Z-VAD-FMK: A pan-caspase inhibitor that targets multiple caspases, including caspase-1, but with lower specificity.
These compounds differ in their chemical structure, mechanism of action, and therapeutic applications, highlighting the uniqueness of CASPASE-1 INHIBITOR TFA SALT in terms of its specificity and efficacy .
Propiedades
Fórmula molecular |
C39H43F4N7O12 |
|---|---|
Peso molecular |
877.8 g/mol |
Nombre IUPAC |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H42FN7O10.C2HF3O2/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22;3-2(4,5)1(6)7/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52);(H,6,7)/t27-,28-,29-,30-;/m0./s1 |
Clave InChI |
SFRXBVMCPSZZHE-IEGYNWRZSA-N |
SMILES isomérico |
COC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
SMILES canónico |
COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
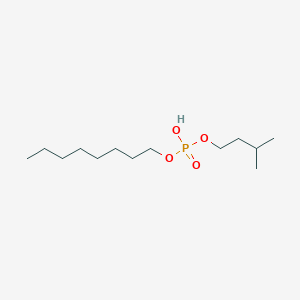

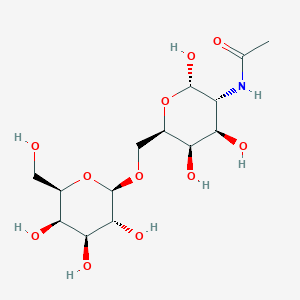
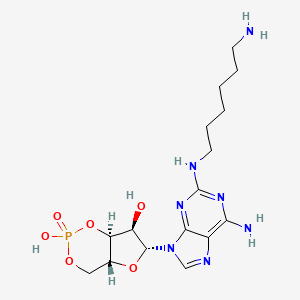
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
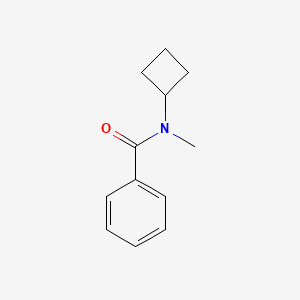
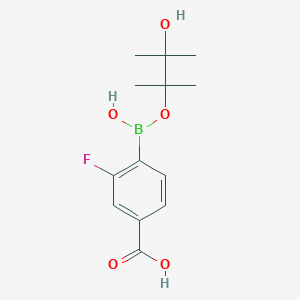
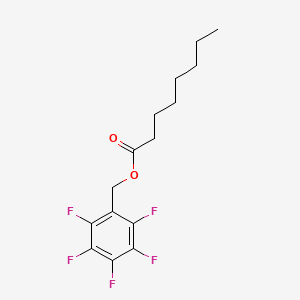
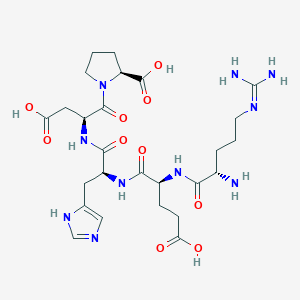
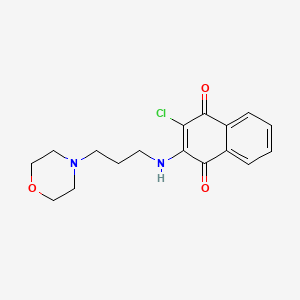
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
